molecular formula C6H14ClNO2S B1445823 6-Methyl-1,4-thiazepane-1,1-dione hydrochloride CAS No. 1795471-95-2

6-Methyl-1,4-thiazepane-1,1-dione hydrochloride

Cat. No. B1445823
M. Wt: 199.7 g/mol
InChI Key: JKOMRRXXJXGGCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-1,4-thiazepane-1,1-dione hydrochloride, also known as 6-MTDH, is an organic compound that has been studied for its potential applications in scientific research. This compound is a crystalline solid with a melting point of 105-106°C and is soluble in water, ethanol, and methanol. 6-MTDH has been studied for its use in a variety of scientific applications, including drug discovery and development, biochemistry, and physiology.

Scientific Research Applications

Pharmacological Activity

  • Research has explored the pharmacological activity of 1,3-thiazepine derivatives, including compounds like 6-Methyl-1,4-thiazepane-1,1-dione hydrochloride. These compounds have been tested for their effects on the central nervous system (CNS) in animal behavioral tests, showing significant influence on locomotor activity and body temperature. Additionally, they have been evaluated for their antiviral activity against various viruses such as HIV-1, HBV, Yellow fever virus, and Bovine viral diarrhea virus (Struga et al., 2009).

Synthesis for Screening Libraries

  • The synthesis of 1,4-thiazepanes and 1,4-thiazepanones, which are structurally related to 6-Methyl-1,4-thiazepane-1,1-dione hydrochloride, has been reported for their potential use in fragment screening libraries. These compounds are recognized for their 3D character and are useful in identifying new ligands for biological targets such as bromodomains (Pandey et al., 2020).

Application in Organic Synthesis

  • 6-Methyl-1,4-thiazepane-1,1-dione hydrochloride and similar compounds have been utilized in various organic synthesis processes. For example, the preparation of isothiazolopyridines, pyridothiazines, and pyridothiazepines has been reported using related compounds under both conventional chemical methods and modern microwave techniques (Youssef et al., 2012).

Material Science Applications

  • In material science, derivatives of 6-Methyl-1,4-thiazepane-1,1-dione hydrochloride have been synthesized for the toughening of polylactide, a biodegradable polymer. This application demonstrates the potential of these compounds in enhancing the properties of environmentally friendly materials (Jing & Hillmyer, 2008).

properties

IUPAC Name

6-methyl-1,4-thiazepane 1,1-dioxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c1-6-4-7-2-3-10(8,9)5-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOMRRXXJXGGCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCS(=O)(=O)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1,4-thiazepane-1,1-dione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Methyl-1,4-thiazepane-1,1-dione hydrochloride
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Reactant of Route 6
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